molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
CAS RN: 42288-26-6
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)glycine is a compound that is structurally related to various biologically active molecules. While the provided papers do not directly discuss N-(4-Cyanophenyl)glycine, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities. For instance, the synthesis of N-arachidonoyl glycine (NAGly) catalyzed by cytochrome c suggests a potential pathway for the biosynthesis of related acyl glycine compounds . Additionally, the synthesis of poly(N-cyanoethylglycine) from glycine and acrylonitrile indicates a method for creating polymers with cyano groups, which could be relevant for the synthesis of N-(4-Cyanophenyl)glycine derivatives .

Synthesis Analysis

The synthesis of related compounds involves various chemical steps and starting materials. For example, an improved synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor, starts from commercially available 5-bromo-3-nitropicolinonitrile and proceeds through five chemical steps . This suggests that the synthesis of N-(4-Cyanophenyl)glycine could also be optimized for efficiency and yield. The synthesis of poly(N-cyanoethylglycine) also demonstrates the potential for creating polymers from glycine derivatives, which could be applied to N-(4-Cyanophenyl)glycine .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Cyanophenyl)glycine can be complex and influence their physical properties and reactivity. For instance, poly(N-cyanoethylglycine) has a main-chain peptide bond composition of approximately 70% cis form and 30% trans form, which affects its solubility and flexibility in organic solvents . This information could be relevant when considering the molecular structure of N-(4-Cyanophenyl)glycine and its derivatives.

Chemical Reactions Analysis

The chemical reactivity of glycine derivatives can vary significantly. For example, the synthesis of 3,4-iminocyclohexyl-glycine involves the addition of iodine isocyanate to a double bond, followed by cyclization to form aziridine . This indicates that N-(4-Cyanophenyl)glycine could potentially undergo similar reactions, depending on its structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycine derivatives are influenced by their molecular structure. For example, the solubility of poly(N-cyanoethylglycine) in aprotic solvents and its peptide bond composition suggest that N-(4-Cyanophenyl)glycine could also exhibit unique solubility characteristics and structural flexibility . Additionally, the synthesis of N-acylhydrazones containing glycine residue and their evaluation as antiviral agents demonstrate the potential for glycine derivatives to have biological activity .

Scientific Research Applications

Glyphosate Resistance through Protein Engineering

N-(4-Cyanophenyl)glycine is structurally related to glyphosate, a widely used herbicide. Research has focused on the molecular basis of glyphosate resistance, primarily through protein engineering. This approach involves altering the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, which glyphosate targets, to confer resistance to the herbicide. This modification allows for post-emergence application of the herbicide without damaging crops (Pollegioni et al., 2011).

Development of Glyphosate-Tolerant Soybean Lines

The development of glyphosate-tolerant soybean lines, through the expression of a bacterial enzyme from Agrobacterium sp. strain CP4, illustrates another application of understanding and manipulating glyphosate's biochemistry. This has enabled more effective weed control in soybean cultivation (Padgette et al., 1995).

Environmental Impact and Transport

Studies on the fate and transport of glyphosate in surface waters have significant implications for environmental management and pollution control. Understanding how glyphosate and its degradates move and persist in agricultural basins informs strategies to mitigate environmental impact (Coupe et al., 2012).

Synthesis of Promising PHD2 Inhibitors

Research into the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor, represents a direct application of N-(4-Cyanophenyl)glycine derivatives in medicinal chemistry. This inhibitor has potential in the treatment of anemia, showcasing the versatility of N-(4-Cyanophenyl)glycine in drug development (Lei et al., 2015).

Effects on Diseases in Plants

Glyphosate's role in agriculture is not without controversy. Studies on its effects on plant diseases have raised concerns about its impact on crop health and agricultural sustainability. This research contributes to understanding the broader implications of herbicide use in agriculture (Johal & Huber, 2009).

Safety And Hazards

“N-(4-Cyanophenyl)glycine” can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-cyanoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRQMXRCZULRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355883
Record name n-(4-cyanophenyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Cyanophenyl)glycine

CAS RN

42288-26-6
Record name N-(4-Cyanophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-cyanophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Cyanophenylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(4-CYANO-PHENYL)-GLYCINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Cyanophenyl)glycine
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Synthesis routes and methods I

Procedure details

Sodium mono chloroacetate (197.42 g), followed by potassium iodide (5 g) and tetrabutyl ammonium bromide (2.5 g) were added to a mixture of 4-aminobenzonitrile (100 g), water (1000 ml) and sodium bicarbonate (42.71 g). The reaction mixture was heated to 85-90° C. and stirred for 24 hours. The reaction mixture was cooled to 25-30° C. and treated with ammonia followed by hydrochloric acid. Filtered the solid, washed with water and then dried to get title compound.
Quantity
197.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
42.71 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-aminobenzonitrile (12 g, 101.6 mmol) and chloroacetic acid (20 g, 211.6 mmol) in water (250 mL) was refluxed until the product began to separate out. After cooled down to the room temperature, the solids were collected by filtration, washed with ether, and dried in vacuo to afford 10.35 g (58%) of the title compound which was pure enough for the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 12.73 (s, 1H), 7.46 (dd, 2H), 6.93 (t, 1H), 6.65 (dd, 2H), 3.91 (d, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

100 g 4-Aminobenzonitrile and 234.7 g bromoacetic acid in 1400 mL water were stirred for 15 min in round bottom flask. The reaction mixture was heated to 100° C. and maintained for 16 hours. The reaction mixture was cooled to 10° C. and stirred for 2 hours. The reaction mixture was filtered and washed with water to obtain 2-(4-cyanophenylamino) acetic acid of Formula (D).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
234.7 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

54.0 g (0.46 mol) of 4-aminobenzonitrile and 106.5 g (0.92 mol) of sodium chloroacetate were suspended in 750 mL of water, and the resulting mixture was stirred at reflux temperature for 4 hours. After cooling to room temperature, pH was adjusted to 8-9 with sodium bicarbonate. The resulting solution was washed with 2×200 mL of ethyl acetate, and 5M hydrochloric acid was added to the aqueous phase until pH=3. The precipitated solid was isolated by filtration, washed with 100 mL of water and dried to yield 57.1 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 70.9%. Purity (HPLC, method 3): 88.4%.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
106.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

77.4 g (0.66 mol) of 4-aminobenzonitrile and 150 g (1.31 mol) of sodium chloroacetate were suspended in 1.1 L of water, and the resulting mixture was stirred at reflux temperature for 6.5 hours. After cooling to 0° C., the resulting suspension was stirred at this temperature overnight. The solid was filtered and washed with 200 mL of water. The resulting solid was suspended in 200 mL of ethyl acetate and stirred at room temperature for 1 hour. The solid was filtered, washed with 200 mL of ethyl acetate and dried at 60° C. under vacuum for 5 hours to yield 85.4 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 74.0%. Purity (HPLC, method 3): 97.8%.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org
HR Kricheldorf - 2012 - books.google.com
In 1906, Hermann Leuchs, a student of Emil Fischer, discovered the class of N-Carboxy-aminoacid-anhydrides, also known as Leuch's anhydrides, or abbreviated NCAs. These …
Number of citations: 500 books.google.com
F Dumur - Catalysts, 2023 - mdpi.com
Photopolymerization offers a unique opportunity to convert liquid monomers to polymers using light as the activation source. Recently, major efforts have been devoted to developing …
Number of citations: 5 www.mdpi.com
S Hegde, M Schmidt - Annual Reports in Medicinal Chemistry, 2009 - Elsevier
Publisher Summary The pharmaceutical market in 2008 saw the launch of 24 new molecular entities (NMEs) for therapeutic use. Although the NMEs of the previous few years were …
Number of citations: 20 www.sciencedirect.com
Y Wang, J Ling, Y Zhang, A Zhang… - European Journal of …, 2015 - Wiley Online Library
N‐(1‐Oxy‐pyridin‐2‐ylmethyl)oxalamic acid was identified as efficient ligand for CuI‐catalyzed amination of aryl halides at room temperature. In our catalytic system, N‐arylation of …
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

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